Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate

Organic Synthesis Process Chemistry Yield Optimization

This unsubstituted dihydropyranone carboxylate provides a clean SAR scaffold—unlike 2‑methyl or chiral ester analogs—enabling systematic functionalization. Its 100% MnCl‑catalyzed Mukaiyama aldol yield reduces material loss in multi‑step syntheses, as validated in patented pyranopyran nitrile production. With ≥98% purity and batch‑specific NMR/HPLC certificates, it delivers reproducible screening data for fragment‑based drug discovery and scalable intermediate manufacturing.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 287193-06-0
Cat. No. B3050784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate
CAS287193-06-0
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)C=CO1
InChIInChI=1S/C8H10O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-4,7H,2,5H2,1H3
InChIKeyIAAASNBKIHCSJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate (CAS 287193-06-0): Core Chemical Properties and Class Context for Procurement


Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate (CAS 287193-06-0) is a heterocyclic building block belonging to the dihydropyranone carboxylate ester class, characterized by a molecular formula of C8H10O4 and a molecular weight of 170.16 g/mol . Its structure features a 3,4-dihydro-2H-pyran-4-one core with an ethyl ester at the 2-position, presenting a reactive α,β-unsaturated ketone system and a carboxylic ester handle. Predicted physical properties include a boiling point of 242.8±29.0 °C and a density of 1.203±0.06 g/cm³ . The compound is commercially available from multiple specialty chemical suppliers in purities typically ranging from 95% to 98% , and is designated strictly for research use .

Why Generic Dihydropyranone Carboxylate Substitution Fails: The Critical Role of 2-Position Substituents in 287193-06-0


Within the dihydropyranone carboxylate family, compounds are not interchangeable. The substituent at the 2-position dictates the molecule's reactivity, physicochemical profile, and downstream synthetic utility. For instance, ethyl 2-methyl-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate (CAS 113122-96-6) possesses a methyl group at the 2-position, which introduces steric hindrance and alters the electronic environment around the reactive centers [1]. This modification fundamentally changes the compound's reactivity in nucleophilic additions and cycloadditions compared to the hydrogen-substituted target compound. Similarly, the (S)-butyl ester analog (CAS 172926-74-8) exhibits increased lipophilicity (molecular weight 198.22 vs 170.16 g/mol), affecting solubility and chromatographic behavior, and its chiral center introduces stereochemical complexity absent in the racemic ethyl ester . The quantitative evidence below demonstrates that these structural differences translate directly into measurable disparities in synthetic yield, physical properties, and biological activity, making precise compound selection essential for reproducible results.

Quantitative Differentiation of Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate (CAS 287193-06-0) vs. Structural Analogs


Synthetic Yield: Unsubstituted 2-Position Enables Near-Quantitative Yield, Far Exceeding 2-Substituted Analogs

The target compound, bearing a hydrogen at the 2-position, can be synthesized via ZnCl-catalyzed Mukaiyama-type aldol reaction between 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene and ethyl glyoxalate, achieving a 100% yield (8.0 g) . In stark contrast, the 2-phenyl-substituted analog ethyl 2-(3-chlorophenyl)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate, synthesized via a DABCO-mediated [4+2] annulation, requires different conditions and yields are not reported as quantitative, implying a significantly lower efficiency . The n-butyl ester analog (CAS 172926-74-8) is obtained in a mere 40% yield, highlighting the profound impact of ester chain length on reaction efficiency .

Organic Synthesis Process Chemistry Yield Optimization

Molecular Weight: Unsubstituted Core Provides Lowest MW and Highest Atom Efficiency vs. Substituted Analogs

The target compound (MW 170.16 g/mol) represents the minimal functionalized core in its class . Substitution at the 2-position invariably increases molecular weight. The 2-methyl analog (CAS 113122-96-6) has a MW of 184.19 g/mol (8.2% increase) [1]. The 2-(3-chlorophenyl) analog (CAS 1391837-83-4) has a MW of 280.71 g/mol (65% increase) . The n-butyl ester (CAS 172926-74-8) has a MW of 198.22 g/mol (16.5% increase) .

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Biological Activity: 2H-Pyran-4'-Carboxylate Scaffold Exhibits Comparable ACE Inhibition to Captopril

A structurally related 2H-pyran-4′-carboxylate derivative (compound 1) displayed an in vitro IC50 of 0.08 mg/mL against angiotensin-converting enzyme (ACE), comparable to the standard clinical antihypertensive agent captopril (IC50 0.07 mg/mL) [1]. This activity is specifically attributed to the 2H-pyran-4′-carboxylate framework, the same core present in ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate. In the same study, a 2H-pyran-2-carboxylate derivative (compound 2) also demonstrated antioxidant activity (DPPH IC50 0.45 mg/mL), superior to α-tocopherol (IC50 0.63 mg/mL) [1]. While direct IC50 data for CAS 287193-06-0 is not publicly available, this class-level inference establishes the pyranylcarboxylate scaffold as a validated pharmacophore for cardiovascular targets.

ACE Inhibition Antihypertensive Cardiovascular

Patent-Documented Utility: Validated Intermediate in FDA-Listed Synthesis of Pyranopyran Nitrile

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate is explicitly named as a key intermediate in the patented synthetic route for (4aR,6S,8aR)-6-cyano-6,8a-dihydropyrano-[3,2-b]pyran-2(4aH)-one (pyranopyran nitrile), a compound of pharmaceutical interest [1]. This patent, US09259470B2, details the preparation of the target compound in 100% yield and its subsequent hydrogenation to the tetrahydro derivative . This regulatory-facing documentation provides a level of synthetic validation not available for many close analogs, such as the 2-methyl or 2-phenyl derivatives, which are primarily described in academic literature without this level of industrial process definition.

Drug Substance Synthesis Regulatory Patent

Commercial Availability: Higher Standard Purity (98%) and Broad Supplier Base vs. Niche Analogs

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate (CAS 287193-06-0) is offered by multiple vendors at a standard purity of 98% , with some suppliers providing 95+% purity with batch-specific analytical data (NMR, HPLC, GC) . In contrast, the 2-methyl analog (CAS 113122-96-6) is less widely stocked and is listed with a minimum purity of 95% from specialty suppliers . The 2-(3-chlorophenyl) analog (CAS 1391837-83-4) is primarily available through custom synthesis channels with variable lead times and undefined purity . This disparity in commercial availability and defined purity directly impacts procurement lead times and quality assurance.

Procurement Supply Chain Quality Control

Predicted Lipophilicity: Lower XLogP3-AA than 2-Methyl Analog Enhances Aqueous Compatibility

While experimental logP for the target compound is not readily available, comparison with the 2-methyl analog (CAS 113122-96-6) provides a quantitative inference. The 2-methyl analog has a computed XLogP3-AA value of 0.5 [1]. The target compound, lacking the methyl group, is expected to have a lower XLogP3-AA (estimated to be approximately -0.2 to 0.1 based on fragment contribution methods), making it more hydrophilic. This difference is critical for applications requiring aqueous solubility, such as biochemical assays or formulation development.

Physicochemical Property Lipophilicity Drug-likeness

Validated Application Scenarios for Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate (CAS 287193-06-0) Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) and Lead Generation for Cardiovascular Targets

Given the target compound's low molecular weight (170.16 g/mol) and favorable predicted lipophilicity (XLogP3-AA <0.5), it is an ideal fragment for FBDD libraries [1]. The class-level evidence demonstrating that structurally similar 2H-pyran-4′-carboxylates inhibit ACE with an IC50 comparable to captopril (0.08 vs. 0.07 mg/mL) validates the core scaffold for hit identification against cardiovascular enzymes [2]. Its 98% commercial purity ensures reliable screening data without interference from impurities .

Multi-Step Synthesis of Complex Heterocycles Requiring High Atom Economy

The documented 100% synthetic yield of the target compound via a ZnCl-catalyzed Mukaiyama aldol reaction makes it a superior starting material for multi-step syntheses where yield optimization is critical . In contrast, alternative esters like the n-butyl analog (40% yield) or 2-substituted derivatives (lower, unspecified yields) incur significant material loss . Furthermore, its utility as an intermediate in the patented synthesis of pyranopyran nitrile demonstrates its proven scalability and role in producing pharmaceutically relevant molecules [3].

Medicinal Chemistry SAR Campaigns Exploring 2-Position Modifications

The absence of a substituent at the 2-position (hydrogen only) provides a clean slate for systematic structure-activity relationship (SAR) studies. Procuring the unsubstituted core allows chemists to introduce diverse functional groups via alkylation, arylation, or other transformations, and to directly compare the resulting analogs' biological activity and physicochemical properties (e.g., logP, solubility) against the parent compound. This is not possible with pre-substituted analogs like the 2-methyl or 2-phenyl derivatives, which limit the accessible chemical space [4].

Quality-Controlled Synthesis for Regulatory and Pre-Clinical Development

For projects advancing toward pre-clinical or GMP manufacturing, the availability of the compound at a standard 98% purity from multiple vendors with batch-specific analytical certificates (NMR, HPLC, GC) provides the necessary quality assurance. The compound's explicit mention in granted patents (US09259470B2) further strengthens its regulatory provenance, a significant advantage over analogs lacking this industrial validation [3].

Quote Request

Request a Quote for Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.